Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate
Overview
Description
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H5Cl2NO4S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of methyl 6-chloropyridine-2-carboxylate. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: Methyl 6-chloropyridine-2-carboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide group under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions to replace the chlorosulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the chlorosulfonyl group to a sulfonamide.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to introduce additional functional groups.
Major Products Formed
Substitution: Products include sulfonamides, sulfones, and other derivatives depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonamide.
Oxidation: Products include various oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, making it useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-2-carboxylate: A precursor in the synthesis of Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate.
Methyl 6-chloronicotinate: Another pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both the chlorosulfonyl and carboxylate groups, which provide distinct reactivity and functionality. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 6-chloro-3-chlorosulfonylpyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-14-7(11)6-4(15(9,12)13)2-3-5(8)10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZBYYOKDMNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156492 | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-79-1 | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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